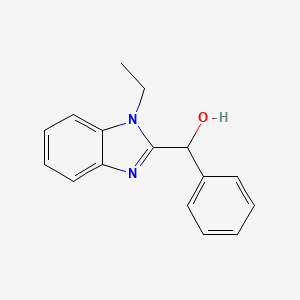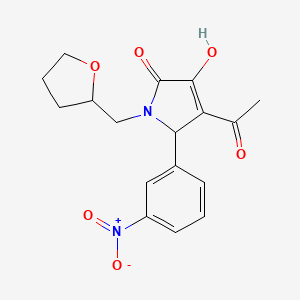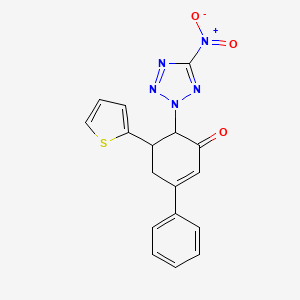![molecular formula C22H29N5O3 B5021824 N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide, also known as JNJ-42165279, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms of action is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. Inhibition of COX-2 leads to a reduction in the production of prostaglandins, which are known to contribute to pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory and analgesic effects, this compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. Furthermore, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide is its high potency and selectivity for COX-2 inhibition, which may make it a promising candidate for the treatment of pain and inflammation. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its use in clinical settings.
Zukünftige Richtungen
Several future directions for research on N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide can be identified. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential targets for its therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential use in the treatment of pain, inflammation, and cancer.
Synthesemethoden
The synthesis of N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide involves a multi-step process that begins with the reaction of 4-piperidinyl hydrazine with ethyl acetoacetate to form 1-(4-piperidinyl)-3-oxobutan-1-one. This intermediate is then reacted with phenylacetic acid to form 1-(4-piperidinyl)-3-oxo-4-phenylbutanoic acid, which is then converted to the final product by reacting with N-acetylglycine and 1H-pyrazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide has been studied extensively for its potential therapeutic applications in various disease conditions, including pain, inflammation, and cancer. Several preclinical studies have demonstrated that this compound exhibits potent anti-inflammatory and analgesic effects in animal models of acute and chronic pain. Additionally, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
N-[2-[1-(2-acetamidoacetyl)piperidin-4-yl]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-17(28)23-16-22(30)26-14-11-19(12-15-26)27-20(10-13-24-27)25-21(29)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10,13,19H,5,8-9,11-12,14-16H2,1H3,(H,23,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWYTBWJFNBPAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5021748.png)
![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)

![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5021792.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5021795.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B5021799.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5021801.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)